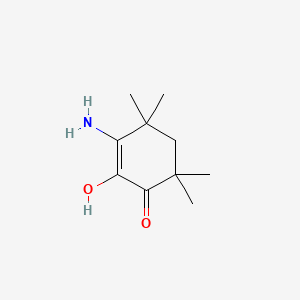
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one is a chemical compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.247 g/mol It is known for its unique structure, which includes a cyclohexene ring substituted with amino, hydroxy, and tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups: Subsequent steps involve the introduction of amino and hydroxy groups through nucleophilic substitution reactions. The tetramethyl groups are introduced via alkylation reactions using appropriate alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation reactions.
High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one: Lacks the amino group, resulting in different chemical properties and reactivity.
3-Amino-4,4,6,6-tetramethylcyclohex-2-en-1-one: Lacks the hydroxy group, affecting its solubility and reactivity.
Uniqueness
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one is unique due to the presence of both amino and hydroxy groups on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
83567-03-7 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H17NO2/c1-9(2)5-10(3,4)8(13)6(12)7(9)11/h12H,5,11H2,1-4H3 |
Clave InChI |
WHHQOGAQSBAJTG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)C(=C1N)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


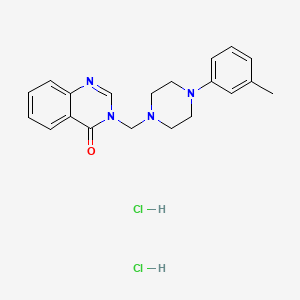
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
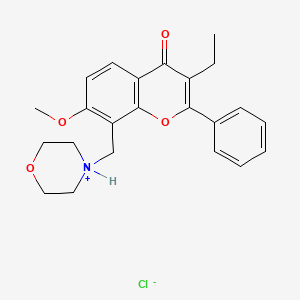
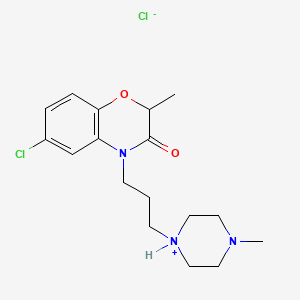
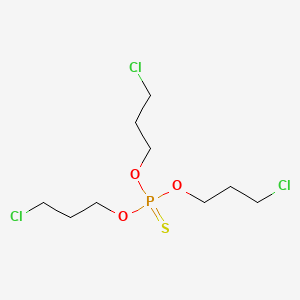

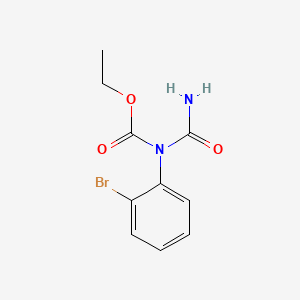
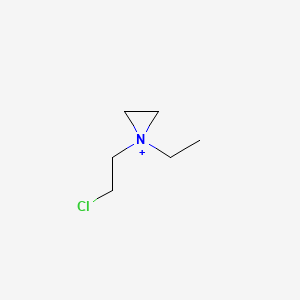
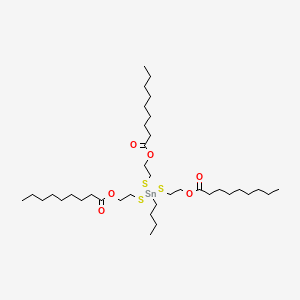
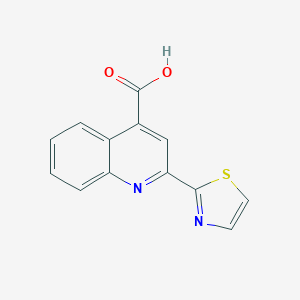
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
